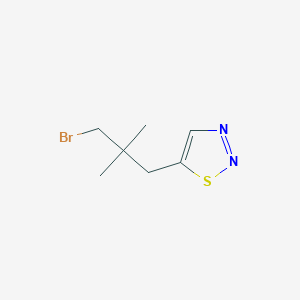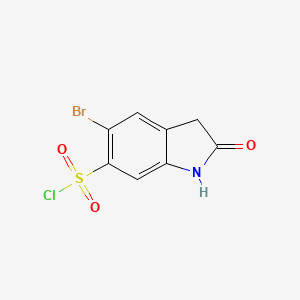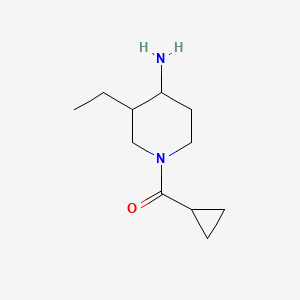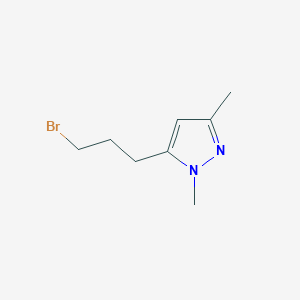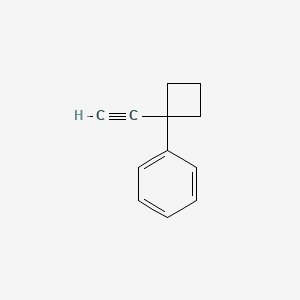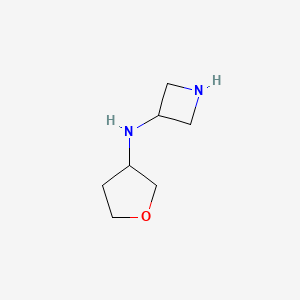![molecular formula C11H21N3O B13180981 N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic core, makes it a valuable candidate for various applications, particularly in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide typically involves the condensation of appropriate amines with spirocyclic ketones. One common method includes the reaction of 2,6-diazaspiro[3.5]nonane with isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques further enhances the feasibility of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives often exhibit different pharmacological properties, making them useful for further research and development.
Scientific Research Applications
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
Diazabicyclo[4.3.0]nonane: A bicyclic compound with comparable pharmacological properties.
Uniqueness
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable candidate for drug development, as it can interact with biological targets in ways that other compounds cannot.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-propan-2-yl-2,8-diazaspiro[3.5]nonane-2-carboxamide |
InChI |
InChI=1S/C11H21N3O/c1-9(2)13-10(15)14-7-11(8-14)4-3-5-12-6-11/h9,12H,3-8H2,1-2H3,(H,13,15) |
InChI Key |
FKUHLZGYDZBLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
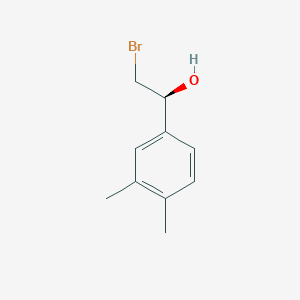

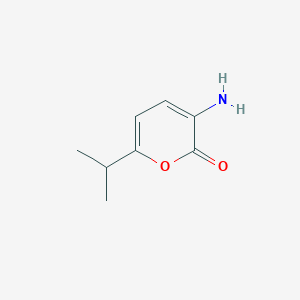

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
